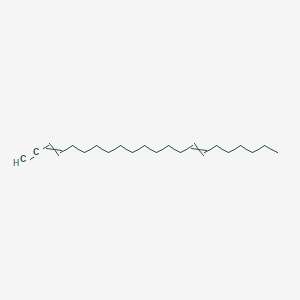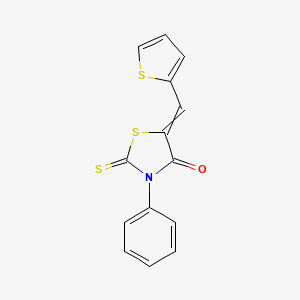
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiozolidinona fusionado con grupos fenil y tienilmetileno. La presencia del grupo tioxo aumenta aún más su reactividad química y sus posibles actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- típicamente implica la condensación de derivados de tiozolidinona con aldehídos o cetonas apropiados. Un método común incluye la reacción de 2-tioxo-4-tiazolidinona con 3-fenil-2-tienilmetileno en presencia de una base como hidróxido de sodio o carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol bajo condiciones de reflujo durante varias horas para garantizar la conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de catalizadores y condiciones de reacción optimizadas, como el control de temperatura y presión, pueden mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir los alcoholes o aminas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde nucleófilos como aminas o tioles reemplazan el grupo tioxo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en disolventes acuosos u orgánicos a temperatura ambiente o temperaturas ligeramente elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en disolventes como etanol o tetrahidrofurano bajo atmósfera inerte.
Sustitución: Aminas, tioles; las reacciones se llevan a cabo en disolventes polares como dimetilsulfóxido o acetonitrilo a temperaturas moderadas.
Principales Productos Formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Alcoholes, aminas
Sustitución: Tiozolidinonas sustituidas correspondientes
Aplicaciones Científicas De Investigación
4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus posibles actividades antimicrobianas, antifúngicas y antivirales.
Medicina: Se ha explorado su potencial como agente anticancerígeno, con estudios que muestran su capacidad para inhibir el crecimiento de células cancerosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- implica su interacción con varios objetivos moleculares y vías. Se sabe que el compuesto inhibe enzimas y proteínas involucradas en procesos biológicos críticos. Por ejemplo, puede actuar como un bloqueador de canales de sodio dependientes de voltaje, previniendo la propagación de potenciales de acción en las neuronas. Este mecanismo es similar al de los fármacos anticonvulsivos como la fenitoína, que bloquean la activación repetitiva de alta frecuencia sostenida de los potenciales de acción.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Tiozolidinona, 3-fenil-5-(2-furilmetileno)-2-tioxo-
- 4-Tiozolidinona, 3-fenil-5-(2-piridilmetileno)-2-tioxo-
- 4-Tiozolidinona, 3-fenil-5-(2-bencilmetileno)-2-tioxo-
Unicidad
4-Tiozolidinona, 3-fenil-5-(2-tienilmetileno)-2-tioxo- se destaca por su combinación única del anillo de tiozolidinona con grupos fenil y tienilmetileno. Esta disposición estructural confiere una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación. Su capacidad para actuar como un bloqueador de canales de sodio dependientes de voltaje la distingue aún más de otros compuestos similares, destacando su potencial en el desarrollo de nuevos agentes terapéuticos.
Propiedades
Número CAS |
151502-03-3 |
|---|---|
Fórmula molecular |
C14H9NOS3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
AVOLWSYTUDOYJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


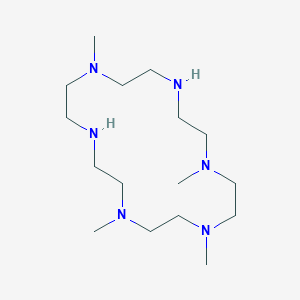
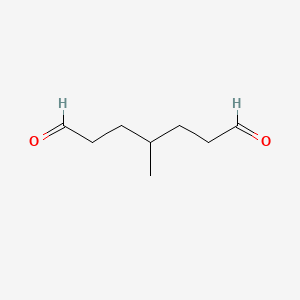
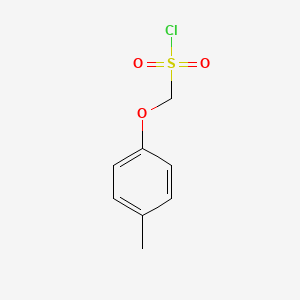

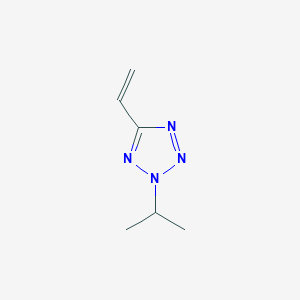
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
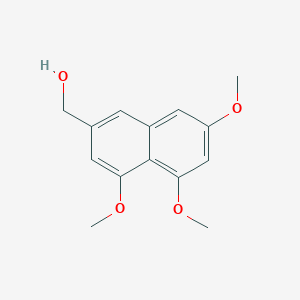
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)


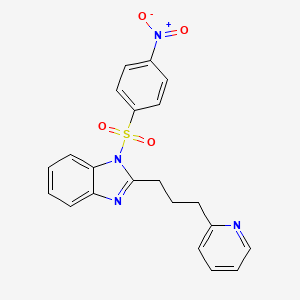
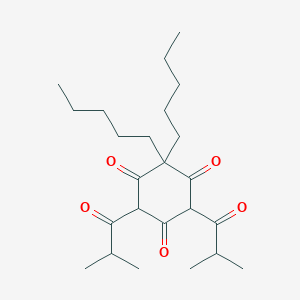
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
